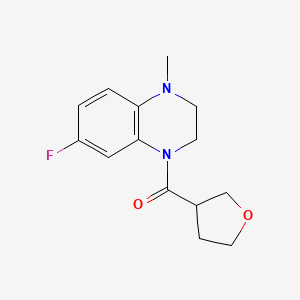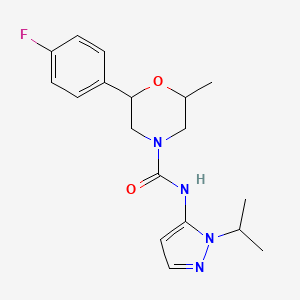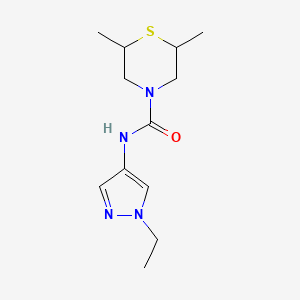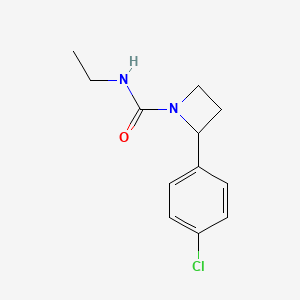
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone, also known as FMDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDO is a quinoxaline derivative that has been synthesized using different methods.
作用机制
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. GABA-A receptors are involved in the regulation of anxiety, depression, and seizures. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to increase the frequency of GABA-A receptor-mediated chloride ion channel openings, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
实验室实验的优点和局限性
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several advantages for lab experiments, including its easy synthesis and availability. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have low toxicity and high selectivity for GABA-A receptors. However, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
未来方向
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several potential future directions, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be investigated for its potential use in the treatment of anxiety and depression. Further studies can also be conducted to understand the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone and its effects on different neurotransmitter systems. Finally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.
合成方法
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1,4-dione with 3-hydroxymethyl oxolane in the presence of a base such as potassium carbonate. The multi-step synthesis method involves the reaction of 4-methyl-2,3-dihydroquinoxaline-1,4-dione with various reagents to obtain the desired product.
科学研究应用
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been investigated for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-5-6-17(14(18)10-4-7-19-9-10)13-8-11(15)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHXADCNDPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)



![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)


